6,6-Dimethyl-8,9-dioxo-5,6,8,9-tetrahydro-benzo[f]pyrrolo[2,1-a]isoquinoline-10-carboxylic acid ethyl ester
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Overview
Description
6,6-Dimethyl-8,9-dioxo-5,6,8,9-tetrahydro-benzo[f]pyrrolo[2,1-a]isoquinoline-10-carboxylic acid ethyl ester is a complex organic compound with a unique structure that includes multiple fused rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dimethyl-8,9-dioxo-5,6,8,9-tetrahydro-benzo[f]pyrrolo[2,1-a]isoquinoline-10-carboxylic acid ethyl ester typically involves the reaction of enaminoesters, derivatives of 2,2-dialkyl-1,2,3,4-tetrahydrobenzo[f]isoquinoline, with oxalyl chloride. This reaction leads to the formation of the desired compound . The reaction conditions often include the use of solvents such as methanol and catalysts like methanesulfonic acid under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
6,6-Dimethyl-8,9-dioxo-5,6,8,9-tetrahydro-benzo[f]pyrrolo[2,1-a]isoquinoline-10-carboxylic acid ethyl ester undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and lactam groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxalyl chloride, ammonia, cyclic amines, and hydroxylamine . The reaction conditions often involve the use of solvents like methanol and catalysts such as methanesulfonic acid under reflux conditions .
Major Products Formed
The major products formed from these reactions include enaminoketoamides, benzimidazole fragments, and isoxazine-3,4,6-trione .
Scientific Research Applications
6,6-Dimethyl-8,9-dioxo-5,6,8,9-tetrahydro-benzo[f]pyrrolo[2,1-a]isoquinoline-10-carboxylic acid ethyl ester has several scientific research applications:
Mechanism of Action
The mechanism of action of 6,6-Dimethyl-8,9-dioxo-5,6,8,9-tetrahydro-benzo[f]pyrrolo[2,1-a]isoquinoline-10-carboxylic acid ethyl ester involves its interaction with various molecular targets and pathways. The compound’s structure allows it to bind to specific enzymes and receptors, potentially inhibiting or activating biological processes . The exact molecular targets and pathways are still under investigation, but its structural features suggest it may interact with nucleophiles and other reactive species .
Comparison with Similar Compounds
Similar Compounds
6,6-Dimethyl-2,2-bipyridyl: This compound is commonly used as a ligand to form complexes with metal ions.
Dimethyl 5,8-dioxo-5,8-dihydronaphthalene-2,3-dicarboxylate: Another compound with a similar structure used in organic synthesis.
Uniqueness
6,6-Dimethyl-8,9-dioxo-5,6,8,9-tetrahydro-benzo[f]pyrrolo[2,1-a]isoquinoline-10-carboxylic acid ethyl ester is unique due to its fused ring system and the presence of multiple functional groups, which provide it with distinct chemical and biological properties .
Properties
CAS No. |
220598-57-2 |
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Molecular Formula |
C21H19NO4 |
Molecular Weight |
349.4 g/mol |
IUPAC Name |
ethyl 11,11-dimethyl-1,2-dioxo-10H-naphtho[1,2-g]indolizine-3-carboxylate |
InChI |
InChI=1S/C21H19NO4/c1-4-26-20(25)16-17-14-10-9-12-7-5-6-8-13(12)15(14)11-21(2,3)22(17)19(24)18(16)23/h5-10H,4,11H2,1-3H3 |
InChI Key |
ROEZPYLDSODIHV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C3=C(CC(N2C(=O)C1=O)(C)C)C4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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